molecular formula C8H5FS B1279753 5-Fluorobenzo[b]thiophene CAS No. 70060-12-7

5-Fluorobenzo[b]thiophene

Cat. No. B1279753
CAS RN: 70060-12-7
M. Wt: 152.19 g/mol
InChI Key: VKBPSLNJNKFVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[b]thiophene (5-FBT) is a heterocyclic compound which belongs to the thiophene family. It is an aromatic compound with a sulfur atom in the ring structure and a fluorine atom in the para-position. 5-FBT is of particular interest due to its unique chemical and biological properties. It is commonly used as a building block for organic synthesis and has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including 5-Fluorobenzo[b]thiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Applications

Thiophene derivatives have shown many pharmacological properties such as anticancer . For example, certain thiophene-based drugs have shown effective cytotoxic activity against human lung cancer cell line (A-549) .

Anti-inflammatory Applications

Thiophene derivatives also exhibit anti-inflammatory properties . For instance, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Applications

Thiophene derivatives have shown antimicrobial properties . Some compounds have shown potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Applications

Thiophene derivatives have shown excellent antioxidant activity . They have been compared with ascorbic acid, a standard drug, in terms of their antioxidant activity .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Electronics

Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Antibiotics Research

The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group is relevant in the design of bioactive molecules, aiming at the discovery of new potential antibiotics targeting multidrug-resistant Staphylococcus aureus strains .

properties

IUPAC Name

5-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPSLNJNKFVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473427
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzo[b]thiophene

CAS RN

70060-12-7
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous chlorobenzene (1500 ml) was placed in a 3 liter 3-necked flask equipped with a condenser and a mechanical stirrer. The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA) was added. The mixture was brought to gentle reflux and 161 g (0.74 mol) of crude (4-fluorophenylthio)- acetaldehyde dimethyl acetal was added during 2.5 hours and the solution was further refluxed for 19 hours. The reaction mixture was allowed to cool to ambient temperature and the organic phase was separated from the PPA. Residual PPA was decomposed with water and the resulting aqueous phase was extracted with toluene (2×150 ml). The combined organic phases was dried over MgSO4 and the solvents evaporated. The residue was fractionated to give 62.4 g (55%) of 5-fluorobenzothiophene which had b.p. 76°-77° C./ 4.5 mm Hg and m.p. 21°-22° C. 1H-NMR (CDCl3)δ7.00 (ddd, 1H), 7.20 (d, 1H, J =5.5Hz), 7.36 (dd,1H), 7.47 (d, 1H, J =5.5 Hz), 7.70 (dd,1H).
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[b]thiophene
Reactant of Route 2
5-Fluorobenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
5-Fluorobenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
5-Fluorobenzo[b]thiophene
Reactant of Route 5
5-Fluorobenzo[b]thiophene
Reactant of Route 6
5-Fluorobenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.